tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate
CAS No.:
Cat. No.: VC14658648
Molecular Formula: C9H16N4O2
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4O2 |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | tert-butyl N-(4-amino-1-methylpyrazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-6(10)5-13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14) |
| Standard InChI Key | SDZYVTJKICTOSX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NN(C=C1N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-(4-amino-1-methylpyrazol-3-yl)carbamate, reflects its three key structural elements:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The 4-position is substituted with an amino group (), while the 1-position contains a methyl group () .
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Carbamate Functional Group: A linkage connecting the pyrazole ring to the tert-butyl group. This group enhances stability and modulates solubility.
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tert-Butyl Group: A branched alkyl group () that confers steric bulk, influencing the compound’s pharmacokinetic properties.
The canonical SMILES representation, , and InChIKey , provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate typically involves a multi-step sequence starting from pyrazole precursors:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds generates the pyrazole core. For example, 1-methylpyrazol-3-amine can be synthesized via cyclization of acetylacetone with methylhydrazine.
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Carbamate Introduction: Reaction of the pyrazole amine with di-tert-butyl dicarbonate () in the presence of a base like triethylamine () forms the carbamate linkage. Dichloromethane () is commonly used as the solvent .
Representative Reaction:
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., , THF) improve reaction homogeneity and yield.
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Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions like over-Boc protection .
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Purification: Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) achieves >95% purity.
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazole carbamates are investigated for their ability to inhibit kinases, enzymes critical in signal transduction. The amino group at the pyrazole 4-position may form hydrogen bonds with kinase ATP-binding sites, while the tert-butyl group enhances hydrophobic interactions.
Table 2: Reported Biological Activities of Analogous Compounds
| Compound Class | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Pyrazole carbamates | EGFR (T790M mutant) | 10–100 | |
| Amino-pyrazole derivatives | JAK2 | 50–200 |
Applications in Drug Discovery
Intermediate in API Synthesis
The compound serves as a building block for active pharmaceutical ingredients (APIs). For example:
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Oncology: Functionalization at the amino group generates prodrugs targeting mutant EGFR in non-small cell lung cancer.
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Immunology: Coupling with piperazine derivatives yields JAK/STAT pathway inhibitors.
Chemical Biology Probes
Its carbamate group enables covalent modification of proteins, facilitating target identification studies. Fluorescent tags or biotin can be appended via NHS ester chemistry .
Research Advancements and Challenges
Recent Findings
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Stereoelectronic Effects: Computational models (DFT) reveal that the tert-butyl group’s electron-donating nature stabilizes transition states in Suzuki-Miyaura couplings .
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Metabolic Stability: In vitro assays using human liver microsomes show a half-life of >60 minutes, indicating favorable metabolic profiles.
Limitations and Solutions
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Low Aqueous Solubility: Nanoformulation with PEGylated liposomes improves bioavailability by 3-fold in rat models.
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Synthetic Scalability: Continuous-flow reactors reduce reaction times from hours to minutes while maintaining yields >90%.
Future Directions
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Therapeutic Exploration: Evaluate efficacy in xenograft models of EGFR-driven cancers.
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Process Chemistry: Develop catalytic asymmetric methods for enantioselective synthesis.
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Target Expansion: Screen against understudied kinases (e.g., ROS1, ALK) using high-throughput assays.
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